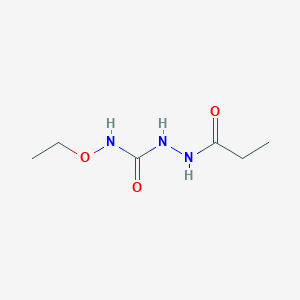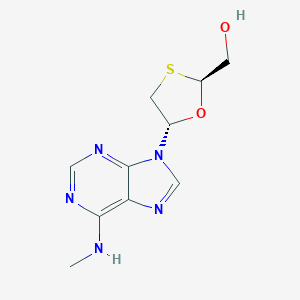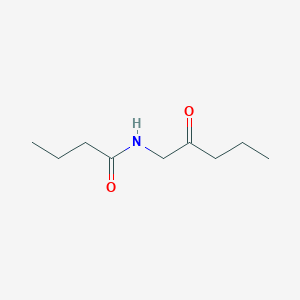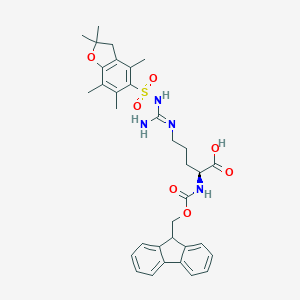![molecular formula C8H17N3 B136175 Decahydropyrazino[1,2-d][1,4]diazepine CAS No. 153894-18-9](/img/structure/B136175.png)
Decahydropyrazino[1,2-d][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydropyrazino[1,2-d][1,4]diazepine (DPD) is a heterocyclic organic compound with a bicyclic structure. It is a member of the diazepine family and has been used in various scientific research applications due to its unique properties. DPD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Decahydropyrazino[1,2-d][1,4]diazepine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been found to have potential therapeutic properties for the treatment of anxiety, depression, and schizophrenia. Decahydropyrazino[1,2-d][1,4]diazepine has also been used as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
作用機序
Decahydropyrazino[1,2-d][1,4]diazepine acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter GABA. Decahydropyrazino[1,2-d][1,4]diazepine enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.
生化学的および生理学的効果
Decahydropyrazino[1,2-d][1,4]diazepine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention. Decahydropyrazino[1,2-d][1,4]diazepine has been shown to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. Decahydropyrazino[1,2-d][1,4]diazepine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Decahydropyrazino[1,2-d][1,4]diazepine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Decahydropyrazino[1,2-d][1,4]diazepine can be easily modified to generate analogs with improved properties. However, Decahydropyrazino[1,2-d][1,4]diazepine has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Decahydropyrazino[1,2-d][1,4]diazepine can also be metabolized quickly in vivo, leading to a short duration of action.
将来の方向性
For the research on Decahydropyrazino[1,2-d][1,4]diazepine include the development of new analogs with improved properties and investigation of its potential therapeutic applications.
合成法
Decahydropyrazino[1,2-d][1,4]diazepine can be synthesized using different methods, including the condensation of an amino acid with a ketone, cyclization of an amino alcohol, and cyclization of a dipeptide. One of the common methods of synthesizing Decahydropyrazino[1,2-d][1,4]diazepine is the cyclization of a dipeptide using a dehydrating agent such as thionyl chloride. The dipeptide is first protected with a suitable group, and then thionyl chloride is added to remove the water molecule, leading to the formation of Decahydropyrazino[1,2-d][1,4]diazepine.
特性
CAS番号 |
153894-18-9 |
|---|---|
製品名 |
Decahydropyrazino[1,2-d][1,4]diazepine |
分子式 |
C8H17N3 |
分子量 |
155.24 g/mol |
IUPAC名 |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2 |
InChIキー |
XLCYOUKRVASGKM-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1CNCC2 |
正規SMILES |
C1CNCCN2C1CNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)